molecular formula C6H6O5S B1197946 2,5-Dihydroxybenzenesulfonic Acid CAS No. 88-46-0

2,5-Dihydroxybenzenesulfonic Acid

Cat. No. B1197946
CAS RN: 88-46-0
M. Wt: 190.18 g/mol
InChI Key: IKQCSJBQLWJEPU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives and analogs of 2,5-Dihydroxybenzenesulfonic Acid involves several chemical pathways, including the oxidation of related sulfonic acids and the hydrolysis of esters. For instance, 2-Iodoxybenzenesulfonic acid, a related compound, can be prepared through the direct oxidation of 2-iodobenzenesulfonic acid or the hydrolysis of its methyl ester, showcasing the versatility of synthetic routes for sulfonic acid derivatives (Koposov, Litvinov, Zhdankin, Ferguson, McDonald, & Tykwinski, 2006).

Molecular Structure Analysis

The molecular and crystal structure of compounds closely related to 2,5-Dihydroxybenzenesulfonic Acid reveals intricate details about their spatial arrangement and interactions. For example, the crystal structure of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate has been analyzed, showing a monoclinic crystal system with specific S-O distances within the sulfonate group, indicating the influence of molecular structure on the compound's properties (Pisareva, Shilov, Karelin, Dobrovolsky, & Pisarev, 2010).

Chemical Reactions and Properties

Chemical reactions involving 2,5-Dihydroxybenzenesulfonic Acid derivatives often result in the formation of complex structures with unique properties. For instance, the reductive decomposition of 2-Iodoxybenzenesulfonic Acid leads to the formation of highly reactive intermediates, highlighting the chemical versatility of sulfonic acids (Koposov et al., 2006).

Physical Properties Analysis

The physical properties of sulfonic acids and their derivatives, such as 2,5-Dihydroxybenzenesulfonic Acid, are closely linked to their molecular structure. The proton conductivity and thermal stability of these compounds are of particular interest, providing insights into their potential applications in various fields. For example, the proton conductivity of 2-hydroxy-4-methylbenzenesulfonic acid dihydrate has been studied, revealing its dependency on ambient humidity and temperature (Pisareva et al., 2010).

Chemical Properties Analysis

The chemical properties of 2,5-Dihydroxybenzenesulfonic Acid, including reactivity and stability, are influenced by the presence of functional groups and the compound's molecular structure. Research into the synthesis and decomposition of related sulfonic acids provides valuable insights into the chemical behavior of these compounds under various conditions (Koposov et al., 2006).

Scientific Research Applications

  • Chromogenic System for Measuring Hydrogen Peroxide : Fossati, Prencipe, and Berti (2010) reported an improved chromogenic detection system using a derivative of 2,5-Dihydroxybenzenesulfonic Acid for the enzymatic assay of uric acid in biological fluids. This method was noted for its reliability, simplicity, and suitability for manual or automated procedures (Fossati & Prencipe, 2010).

  • Treatment of Psoriasis and Gliomas : A patent outlined the use of 2,5-Dihydroxybenzene derivatives for the treatment of psoriasis and gliomas. Specifically, the compounds were found to reduce the proliferative capacity of rat C6 glioma cells, suggesting potential therapeutic applications (Expert Opinion on Therapeutic Patents, 2008).

  • Interference in Serum Assays : A study by Muros et al. (1993) investigated the interference of calcium dobesilate (calcium 2,5-dihydroxybenzenesulfonate) in various serum assays, including creatinine, glucose, cholesterol, uric acid, and triglycerides. This research highlighted the analytical challenges posed by structural similarities between calcium dobesilate and certain chromogens used in these assays (Muros et al., 1993).

  • Treatment of Arthritis and Pain : Another patent discussed the application of 2,5-Dihydroxybenzene compounds in the treatment of various conditions, including arthritis, pain, and several eye diseases. The study detailed how these compounds inhibited the proliferation of human retinal endothelial cells, indicating their potential therapeutic efficacy (Expert Opinion on Therapeutic Patents, 2009).

  • Aminopeptidase N Inhibition : Farsa et al. (2015) synthesized calcium, magnesium, and zinc 2,5-dihydroxybenzenesulfonates and tested them for inhibitory activity against aminopeptidase N. They found significant inhibitory activity, particularly in zinc 2,5-dihydroxybenzenesulfonate, suggesting a role in anti-angiogenic activity (Farsa, Sedláková, Podlipná, & Maxa, 2015).

  • Chemisorption at Electrode Surfaces : Soto et al. (2001) investigated the chemisorption of 2,5-dihydroxybenzenesulfonate onto a Pd(111) electrode surface. They found it to be oxidatively chemisorbed and exist on the surface as benzoquinone sulfonate, with implications for electrochemical applications (Soto, Kim, Chen, Park, & Soriaga, 2001).

Future Directions

: Hydroquinonesulfonic acid potassium salt - Sigma-Aldrich : [How Tall Is Mount Everest? For Nepal, It’s

properties

IUPAC Name

2,5-dihydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5S/c7-4-1-2-5(8)6(3-4)12(9,10)11/h1-3,7-8H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQCSJBQLWJEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)S(=O)(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8045014
Record name 2,5-Dihydroxybenzenesulfonic acid
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Molecular Weight

190.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dihydroxybenzenesulfonic Acid

CAS RN

88-46-0
Record name 2,5-Dihydroxybenzenesulfonic acid
Source CAS Common Chemistry
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Record name Dobesilic acid
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Record name Dobesilic acid
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URL https://www.drugbank.ca/drugs/DB13529
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Record name 2,5-Dihydroxybenzenesulfonic acid
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Record name 2,5-dihydroxybenzenesulphonic acid
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Record name DOBESILIC ACID
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Synthesis routes and methods

Procedure details

To a solution of 263 g of diethylamine 2,5-dihydroxy benzene sulfonate in 500 ml of pyridine, 470 g of the chloride of p-chloro phenoxy isobutyric acid are added with stirring. The reaction is exothermic, but it is effected without refrigeration, letting it cool to ambiant temperature. A coloured precipitate forms, which is filtered and washed with water, and then copiously with ethanol. Thus 601 g of the pyridine salt of the di-O-(p-chloro phenoxy isobutyrate) of 2,5-dihydroxy benzene sulfonic acid are obtained in the form of a white crystalline powder having a melting point of 186°-188° C.
Quantity
263 g
Type
reactant
Reaction Step One
Quantity
470 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
83
Citations
N Koseva, N Manolova, N Markova, T Radoucheva… - Polymer Bulletin, 1999 - Springer
It is shown that chitosan gel beads are suitable carriers of 8-hydroxy-7-iodoquinoline-5-sulfonic acid (SQ) and 2,5-dihydroxybenzenesulfonic acid (DHBSA) - substances applied in …
Number of citations: 16 link.springer.com
S Chaskes, RL Tyndall - Journal of clinical microbiology, 1975 - Am Soc Microbiol
Cryptococcus neoformans produced pigments when p-diphenols were substrates in a glucose-amino acid-salts medium. The best substrates were 2.5-dihydroxybenzoic acid and 2,5-…
Number of citations: 150 journals.asm.org
S Znaniecki, K Szwabińska, J Wojciechowski… - Electrochemistry …, 2022 - Elsevier
It is well known that the electrochemical corrosion negatively affects the functional properties of metal and steel materials that constitute a part of systems conducting electric charge. On …
Number of citations: 2 www.sciencedirect.com
G Lota, J Wojciechowski, S Znaniecki… - Electrochemical …, 2020 - iopscience.iop.org
Electrochemical capacitors store the energy by the formation of the electrical double-layer at the electrode/electrolyte interface. These devices are characterized by high power density, …
Number of citations: 2 iopscience.iop.org
T MINAMI, H KANAZAWA, K SENGA… - Japanese Journal of …, 1989 - jstage.jst.go.jp
The formulations of bromhexine hydrochloride (BH• HCl) have been widely employed as a potent bronchial mucolytic agent. We have previously reported that mixing of liquid …
Number of citations: 4 www.jstage.jst.go.jp
O Farsa, Š Sedláková, J Podlipná… - Journal of the Serbian …, 2015 - doiserbia.nb.rs
Calcium, magnesium and zinc 2,5-dihydroxybenzenesulfonates (dobesilates) were synthesized by sulfonation of hydroquinone with sulfuric acid under mild conditions. To form the salts…
Number of citations: 2 doiserbia.nb.rs
N El-Enany, F Belal, M Rizk - 2009 - hakon-art.com
Captopril (CPL), 1-(3-mercapto-2-methyl-1-oxoproppyl)-L-proline (S, S) Figure 1., is used therapeutically as an antihypertensive agent. It is used in the management of hypertension, in …
Number of citations: 0 www.hakon-art.com
S Znaniecki, K Szwabińska, J Wojciechowski… - …, 2021 - Wiley Online Library
Ionic liquids are used, for example, as corrosion inhibitors for metals, steel, and metal alloys. The method of preventing corrosion through the whole group of these kinds of compounds, …
L Liu, J Li, Q Li - Analytical Sciences, 2010 - jstage.jst.go.jp
Ethamsylate (ESL) or 2, 5-dihydroxybenzenesulfonic acid with diethylamine is a homeostatic agent that appears to maintain the stability of capillary walls and correct abnormal platelet …
Number of citations: 4 www.jstage.jst.go.jp
JT Li, B Bai, YL Song - 2010 - nopr.niscpr.res.in
An efficient and convenient method for degradation of Acid orange 3 (AO3) dye from aqueous solution by combination of Fly ash/H 2 O 2 and ultrasound irradiation is reported. The …
Number of citations: 16 nopr.niscpr.res.in

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